molecular formula C12H18O5 B14371460 Dimethyl (cyclohept-1-en-1-yl)(hydroxy)propanedioate CAS No. 90161-16-3

Dimethyl (cyclohept-1-en-1-yl)(hydroxy)propanedioate

Cat. No.: B14371460
CAS No.: 90161-16-3
M. Wt: 242.27 g/mol
InChI Key: HTBXYQPERTVCBU-UHFFFAOYSA-N
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Description

Dimethyl (cyclohept-1-en-1-yl)(hydroxy)propanedioate is a chemical compound with the molecular formula C11H16O5 It is known for its unique structure, which includes a cycloheptene ring and a hydroxy group attached to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (cyclohept-1-en-1-yl)(hydroxy)propanedioate typically involves the esterification of cycloheptene-1-carboxylic acid with dimethyl malonate. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (cyclohept-1-en-1-yl)(hydroxy)propanedioate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of cyclohept-1-en-1-yl ketone or aldehyde derivatives.

    Reduction: Formation of cyclohept-1-en-1-yl alcohol derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Dimethyl (cyclohept-1-en-1-yl)(hydroxy)propanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl (cyclohept-1-en-1-yl)(hydroxy)propanedioate involves its interaction with specific molecular targets and pathways. The hydroxy group and ester moieties play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and undergo nucleophilic attacks, making it a versatile reagent in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (cyclohex-1-en-1-yl)(hydroxy)propanedioate
  • Dimethyl (cyclopent-1-en-1-yl)(hydroxy)propanedioate
  • Dimethyl (cyclooct-1-en-1-yl)(hydroxy)propanedioate

Uniqueness

Dimethyl (cyclohept-1-en-1-yl)(hydroxy)propanedioate is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered and five-membered ring analogs

Properties

CAS No.

90161-16-3

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

IUPAC Name

dimethyl 2-(cyclohepten-1-yl)-2-hydroxypropanedioate

InChI

InChI=1S/C12H18O5/c1-16-10(13)12(15,11(14)17-2)9-7-5-3-4-6-8-9/h7,15H,3-6,8H2,1-2H3

InChI Key

HTBXYQPERTVCBU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CCCCCC1)(C(=O)OC)O

Origin of Product

United States

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